molecular formula C21H19N5O2S B12165603 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12165603
M. Wt: 405.5 g/mol
InChI Key: YXDZSLPKAXPVOZ-UHFFFAOYSA-N
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Description

2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound that features a triazolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the triazolo-pyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and ethyl acetoacetate under reflux conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazolo-pyridazine intermediate with thiol-containing reagents under basic conditions.

    Acetamide formation: The final step involves the reaction of the sulfanyl intermediate with 4-phenoxyphenyl acetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazolo-pyridazine core can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolo-pyridazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study biological pathways involving triazolo-pyridazine derivatives.

    Medicine: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The sulfanyl and phenoxy groups can enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-triazolo[3,4-b]thiadiazines
  • 1,2,4-triazolo[4,3-a]pyrazines
  • 1,2,4-triazolo[4,3-b]tetrazines

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19N5O2S/c1-2-18-23-24-19-12-13-21(25-26(18)19)29-14-20(27)22-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27)

InChI Key

YXDZSLPKAXPVOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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